molecular formula C24H18ClFN2O3 B3011792 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone CAS No. 477711-01-6

(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B3011792
CAS No.: 477711-01-6
M. Wt: 436.87
InChI Key: JKQIBVXBIRHXOP-UHFFFAOYSA-N
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Description

(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Pyrazole derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. They have shown significant antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Antifungal activity has also been observed against Candida albicans, although it's less prominent in certain compounds (Gadakh et al., 2010).

  • Other similar pyrazoline derivatives have been noted for their antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds often results in higher antimicrobial efficacy (Kumar et al., 2012).

Antifungal and Antibacterial Properties

  • Novel pyrazolyl methanone derivatives have shown promising antifungal activity, with specific structural groups like 4-chlorophenyl and 4-fluorophenyl enhancing the effect (Lv et al., 2013).

  • The antibacterial properties of similar pyrazoline and oxadiazole derivatives are noteworthy. These compounds have shown effectiveness against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Antitumor Activity

  • Indole derivatives containing pyrazoles, structurally related to the specified chemical, have been developed and tested for tumor cell-growth inhibition, showing potential antitumor activity (Farghaly, 2010).

Additional Biological Activities

  • Some pyrazoline derivatives have been evaluated for their potential as antipsychotic agents. Their unique activity profiles in behavioral animal tests and minimal interaction with dopamine receptors make them interesting subjects for further pharmacological studies (Wise et al., 1987).

  • Compounds with structures similar to the specified chemical have shown herbicidal and insecticidal activities, indicating their potential utility in agricultural applications (Wang et al., 2015).

Mechanism of Action

Mode of Action

The presence of a pyrazole ring and a methoxyphenyl group suggests that it might interact with its targets through hydrogen bonding or pi-pi stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that it could have multiple effects depending on the context and the specific targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets .

Properties

IUPAC Name

[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c1-30-18-9-7-17(8-10-18)24(29)28-14-13-23(27-28)16-5-11-19(12-6-16)31-15-20-21(25)3-2-4-22(20)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQIBVXBIRHXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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